CCCP

説明

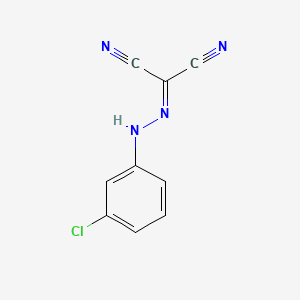

Carbonyl cyanide m-chlorophenyl hydrazone is a chemical compound of cyanide.

A proton ionophore. It is commonly used as an uncoupling agent and inhibitor of photosynthesis because of its effects on mitochondrial and chloroplast membranes.

Structure

3D Structure

特性

IUPAC Name |

2-[(3-chlorophenyl)hydrazinylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN4/c10-7-2-1-3-8(4-7)13-14-9(5-11)6-12/h1-4,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTJLJZQQFGTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NN=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7040990 | |

| Record name | Carbonyl cyanide chlorophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fine crystals; [MSDSonline] | |

| Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000567 [mmHg] | |

| Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

555-60-2 | |

| Record name | Carbonyl cyanide (m-chlorophenyl)hydrazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=555-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbonyl cyanide m-chlorophenyl hydrazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000555602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cccp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88124 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, 2-[2-(3-chlorophenyl)hydrazinylidene]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonyl cyanide chlorophenylhydrazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7040990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(3-chlorophenyl)hydrazono]malononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBONYL CYANIDE (M-CHLOROPHENYL)HYDRAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4D4NW27CG5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Carbonyl Cyanide (m-chlorophenyl)hydrazone (CCCP)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbonyl cyanide (m-chlorophenyl)hydrazone (CCCP) is a potent and widely utilized chemical tool in cell biology and biomedical research. It functions as a protonophore, effectively uncoupling mitochondrial oxidative phosphorylation from ATP synthesis. This disruption of the mitochondrial proton gradient has profound and multifaceted effects on cellular physiology, making it an invaluable agent for studying mitochondrial function, cellular bioenergetics, and a range of interconnected signaling pathways. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailed experimental protocols for its use, quantitative data on its cellular effects, and visualizations of the key signaling pathways it modulates.

Core Mechanism of Action: Mitochondrial Uncoupling

The primary mechanism of action of this compound is the dissipation of the proton motive force across the inner mitochondrial membrane.[1][2][3] As a lipophilic weak acid, this compound can readily diffuse across the lipid bilayer. In the acidic intermembrane space, it becomes protonated. This neutral form then diffuses across the inner mitochondrial membrane into the more alkaline mitochondrial matrix, where it releases its proton. The resulting anionic form of this compound is then able to return to the intermembrane space, completing the cycle.[4] This process effectively creates a shuttle for protons, bypassing the ATP synthase complex.[3][5]

The consequences of this uncoupling are twofold:

-

Inhibition of ATP Synthesis: By dissipating the proton gradient that drives ATP synthase, this compound severely curtails the production of ATP via oxidative phosphorylation.[1][2]

-

Increased Oxygen Consumption: In an attempt to re-establish the proton gradient, the electron transport chain works at an accelerated rate, leading to a significant increase in oxygen consumption, which is dissipated as heat.[3]

This fundamental action on mitochondrial bioenergetics triggers a cascade of downstream cellular responses and modulates various signaling pathways.

Quantitative Effects of this compound on Cellular Parameters

The cellular effects of this compound are dose-dependent and can vary between different cell types and experimental conditions. The following tables summarize key quantitative data from the literature.

| Cell Line | This compound Concentration (µM) | Effect | Reference |

| HepG2 | 10 | Induction of Integrated Stress Response | (6) |

| Rat Proximal Tubular Cells | 30 | Induction of apoptosis | (7) |

| Vascular Smooth Muscle Cells (A10) | 2 | Increased ADP/ATP ratio | [8](9) |

| C2C12 Myoblasts | 10 | Induction of mitophagy | [10](11) |

| Parameter | Cell Type | This compound Concentration (µM) | Observed Effect | Reference |

| Mitochondrial Membrane Potential | RPTC | 30 | Decrease in JC-1 red/green fluorescence ratio from ~33 to ~1.3 | [12](7) |

| ATP Levels | RPTC | 30 | Reduction from 4.9 nM/µg protein to 1.9 nM/µg protein | [12](7) |

| ADP/ATP Ratio | A10 Cells | 2 | Significant increase after 5 and 20 minutes | [8](9) |

| AMPK Activation | A10 Cells | 2 | Increased phosphorylation after 5 and 20 minutes | [8](9) |

Key Signaling Pathways Modulated by this compound

The profound metabolic stress induced by this compound triggers a number of interconnected signaling pathways that govern cellular responses to stress, energy homeostasis, and innate immunity.

Integrated Stress Response (ISR)

This compound is a known inducer of the Integrated Stress Response (ISR), a central signaling network that allows cells to adapt to various stress conditions.[2] In response to mitochondrial dysfunction and oxidative stress caused by this compound, the Heme-Regulated Inhibitor (HRI) kinase is activated.[2] HRI then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global downregulation of protein synthesis while paradoxically promoting the translation of specific stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4).[2] ATF4, in turn, upregulates the expression of genes involved in autophagy and stress mitigation.[2]

AMPK and AKT Signaling

The decrease in ATP levels and the corresponding increase in the AMP/ATP ratio caused by this compound leads to the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[2][8] Activated AMPK works to restore energy balance by promoting catabolic processes and inhibiting anabolic pathways.[5] Interestingly, studies have shown that this compound can also activate the pro-survival kinase AKT.[2] The activation of both AMPK and AKT suggests a complex interplay between energy sensing and cell survival pathways in response to mitochondrial stress.

STING Pathway Inhibition

Recent evidence has demonstrated that this compound can suppress the STING (Stimulator of Interferon Genes)-mediated innate immune response to cytosolic DNA.[13] The mechanism involves the induction of mitochondrial fission, a process regulated by Dynamin-related protein 1 (Drp1).[13] By disrupting the mitochondrial membrane potential, this compound triggers Drp1-mediated mitochondrial fragmentation. This alteration in mitochondrial dynamics impairs the interaction between STING and TANK-binding kinase 1 (TBK1), a crucial step for the downstream activation of the transcription factor IRF3 and the subsequent production of type I interferons.[13]

Experimental Protocols

Measurement of Mitochondrial Membrane Potential using JC-1

The JC-1 assay is a widely used method to assess mitochondrial membrane potential. JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In cells with a depolarized mitochondrial membrane, JC-1 remains in its monomeric form and emits green fluorescence. A decrease in the red/green fluorescence intensity ratio is indicative of mitochondrial depolarization.

Materials:

-

JC-1 dye

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

This compound stock solution (in DMSO)

-

96-well black, clear-bottom microplate

-

Fluorescence microplate reader or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in a 96-well black, clear-bottom microplate at a density that will result in 80-90% confluency on the day of the experiment. Allow cells to adhere overnight.

-

JC-1 Staining:

-

Prepare a fresh working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 1-5 µg/mL.

-

Remove the culture medium from the wells and wash the cells once with PBS.

-

Add the JC-1 working solution to each well and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test is 0.1-20 µM. Include a vehicle control (DMSO).

-

After JC-1 incubation, remove the staining solution and wash the cells twice with pre-warmed PBS.

-

Add the this compound dilutions to the respective wells and incubate for the desired time (e.g., 30-60 minutes).

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader.

-

Set the excitation and emission wavelengths for JC-1 monomers (Green): Ex/Em ~485/530 nm.

-

Set the excitation and emission wavelengths for JC-1 aggregates (Red): Ex/Em ~535/590 nm.

-

-

Data Analysis:

-

Calculate the ratio of red to green fluorescence intensity for each well.

-

Normalize the ratios to the vehicle control to determine the relative change in mitochondrial membrane potential.

-

Measurement of Cellular Oxygen Consumption Rate (OCR)

Cellular oxygen consumption rate (OCR) is a key indicator of mitochondrial respiration. Instruments like the Seahorse XF Analyzer or a Clark-type oxygen electrode can be used to measure OCR in real-time. A typical experiment involves measuring the basal OCR, followed by the sequential injection of mitochondrial inhibitors and uncouplers, including this compound, to determine various parameters of mitochondrial function.

Using a Seahorse XF Analyzer:

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium

-

Oligomycin, FCCP (or this compound), and Rotenone/Antimycin A stock solutions

-

Seahorse XF Analyzer

Protocol:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

-

Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation:

-

On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the injection ports of the hydrated sensor cartridge with oligomycin, this compound, and rotenone/antimycin A.

-

-

Assay Execution:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell plate and initiate the assay.

-

The instrument will measure the basal OCR, then sequentially inject the compounds and measure the OCR after each injection.

-

Oligomycin: Inhibits ATP synthase, and the resulting OCR is attributed to proton leak.

-

This compound: Uncouples the proton gradient, inducing maximal respiration.

-

Rotenone/Antimycin A: Inhibit Complex I and III, respectively, shutting down mitochondrial respiration and revealing the non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: The Seahorse software automatically calculates key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Using a Clark-type Oxygen Electrode:

Materials:

-

Clark-type oxygen electrode system

-

Respiration buffer (e.g., MiR05)

-

Cell suspension or isolated mitochondria

-

Oligomycin, this compound, and Rotenone/Antimycin A stock solutions

Protocol:

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions.

-

Sample Preparation: Prepare a suspension of cells or isolated mitochondria in respiration buffer.

-

Measurement:

-

Add the cell or mitochondrial suspension to the electrode chamber and allow the system to equilibrate to obtain a stable basal oxygen consumption rate.

-

Sequentially add the inhibitors and uncoupler, allowing the OCR to stabilize after each addition:

-

Oligomycin: To measure proton leak.

-

This compound (in titrations): To determine the concentration that elicits maximal respiration.

-

Rotenone/Antimycin A: To measure non-mitochondrial oxygen consumption.

-

-

-

Data Analysis: Calculate the oxygen consumption rates (e.g., in nmol O2/min/million cells) from the slopes of the oxygen concentration traces. Determine the same parameters as with the Seahorse analyzer.

Conclusion

Carbonyl cyanide (m-chlorophenyl)hydrazone is a powerful research tool that acts as a classical mitochondrial uncoupler. Its ability to dissipate the mitochondrial proton gradient provides a robust method for investigating cellular bioenergetics, mitochondrial health, and the intricate signaling networks that respond to metabolic stress. By understanding the core mechanism of action of this compound and employing the detailed experimental protocols outlined in this guide, researchers can effectively utilize this compound to gain valuable insights into a wide range of biological processes and disease states. The quantitative data and pathway visualizations provided herein serve as a valuable resource for designing and interpreting experiments involving this important chemical probe.

References

- 1. This compound | Oxidative Phosphorylation Uncouplers: R&D Systems [rndsystems.com]

- 2. This compound | Uncoupler of mitochondrial oxidative phosphorylation | Hello Bio [hellobio.com]

- 3. google.com [google.com]

- 4. researchgate.net [researchgate.net]

- 5. Carbonyl cyanide m-chlorophenyl hydrazone - Wikipedia [en.wikipedia.org]

- 6. This compound-induced mitochondrial dysfunction - characterization and analysis of integrated stress response to cellular signaling and homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clearance of damaged mitochondria via mitophagy is important to the protective effect of ischemic preconditioning in kidneys - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Khan Academy [khanacademy.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. AMPK activation induces mitophagy and promotes mitochondrial fission while activating TBK1 in a PINK1-Parkin independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Early Research of Carbonyl Cyanide (m-chlorophenyl)hydrazone (CCCP)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonyl cyanide (m-chlorophenyl)hydrazone, commonly known as CCCP, is a potent protonophore and a classical chemical uncoupler of oxidative phosphorylation.[1][2] Since its initial description, it has served as an indispensable tool in biochemistry and cell biology for investigating chemiosmotic theory, mitochondrial function, and cellular bioenergetics.[1][3] As a lipophilic weak acid, this compound readily diffuses across the inner mitochondrial membrane, where it functions as a proton ionophore, shuttling protons from the intermembrane space back into the mitochondrial matrix.[1][4][5] This action dissipates the proton-motive force, the electrochemical gradient essential for the synthesis of ATP by ATP synthase. The energy from the electron transport chain, instead of being conserved in ATP, is released as heat.[6] This guide delves into the foundational research on this compound, presenting its mechanism of action, early quantitative data, classical experimental protocols, and its enduring significance in mitochondrial research.

Discovery and Initial Characterization

This compound was introduced as a member of a new class of highly effective uncoupling agents, the carbonyl cyanide phenylhydrazones, by Heytler and Pritchard in 1962.[5] Subsequent detailed characterization in 1963 established its powerful effects on isolated mitochondria. These seminal studies demonstrated that m-Cl-CCP (the designation used in the original papers) potently stimulated mitochondrial respiration while simultaneously inhibiting ATP synthesis, the hallmark of uncoupling.

Mechanism of Action: Protonophoric Activity

The primary mechanism of this compound is the uncoupling of the electron transport chain (ETC) from oxidative phosphorylation (OXPHOS).[6] In healthy mitochondria, the ETC pumps protons (H+) from the matrix to the intermembrane space, creating a significant electrochemical gradient (proton-motive force). This gradient drives protons back into the matrix through ATP synthase, powering the phosphorylation of ADP to ATP.

This compound short-circuits this process. Its chemical structure allows it to pick up a proton in the acidic intermembrane space, diffuse across the inner membrane as a neutral molecule, and release the proton into the more alkaline matrix, thereby collapsing the gradient. This process is cyclical and highly efficient.

The consequences of this uncoupling are:

-

Inhibition of ATP Synthesis: Without the proton gradient, ATP synthase cannot function, and ATP production ceases.

-

Stimulation of Electron Transport: The ETC is no longer inhibited by the back-pressure of the proton gradient. It works at a maximal rate, leading to a sharp increase in oxygen consumption.

-

Energy Dissipation as Heat: The free energy released by substrate oxidation is dissipated as heat instead of being used for ATP synthesis.

Quantitative Data from Early Studies

Early research meticulously quantified the effects of this compound on isolated mitochondria, typically from rat liver. The key parameters measured were the rate of oxygen consumption and the Phosphorus/Oxygen (P/O) ratio, which is the ratio of ADP phosphorylated to oxygen atoms consumed—a measure of coupling efficiency. The foundational studies demonstrated a clear dose-dependent relationship between this compound concentration and its uncoupling effects.

Table 1: Effect of this compound Concentration on Mitochondrial Respiration

| This compound Concentration (Molar) | State 4 Respiration Rate (natoms O / min / mg protein)¹ | Respiratory Control Ratio (RCR)² | P/O Ratio³ |

| 0 (Control) | ~10-15 | > 6 | ~2.5 - 3.0 |

| 1 x 10⁻⁸ | Moderate Increase | Decreased | Decreased |

| 5 x 10⁻⁸ | Significant Increase | Approaching 1 | ~0 |

| 1 x 10⁻⁷ | Maximal Stimulation | 1 | 0 |

| > 5 x 10⁻⁷ | Inhibition of Respiration | < 1 | 0 |

¹ State 4 respiration is the basal rate in the presence of substrate but absence of ADP. Uncouplers stimulate this rate. ² The Respiratory Control Ratio (RCR) is the ratio of ADP-stimulated respiration (State 3) to the basal rate (State 4). A high RCR indicates tightly coupled mitochondria. An RCR of 1 signifies complete uncoupling. ³ The P/O ratio measures the efficiency of ATP synthesis. For NADH-linked substrates like glutamate, the theoretical maximum is around 2.5-3.0. A value of 0 indicates complete inhibition of phosphorylation.

Note: The values presented are representative of findings from early studies (e.g., Goldsby & Heytler, 1963) and demonstrate the typical response of isolated mitochondria to this compound. At very low concentrations, this compound stimulates basal oxygen consumption and abolishes respiratory control. At higher concentrations (above 0.5 µM), it begins to inhibit the electron transport chain itself.

Experimental Protocols

The characterization of this compound relied on well-established methods for studying mitochondrial bioenergetics. The primary techniques involved the isolation of mitochondria and the subsequent measurement of oxygen consumption and ATP synthesis.

Classical Protocol for Measuring Mitochondrial Respiration

This protocol describes a typical experiment from the early 1960s to measure the effect of this compound on isolated rat liver mitochondria using a Clark-type oxygen electrode.

Objective: To determine the effect of this compound on State 4 respiration, State 3 respiration, the RCR, and the P/O ratio.

Materials:

-

Isolation Medium: 0.25 M sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

-

Respiration Medium: 0.25 M sucrose, 10 mM KH₂PO₄ (pH 7.4), 5 mM MgCl₂, 20 mM KCl, 10 mM Tris-HCl.

-

Substrate: 10 mM Glutamate (or Succinate + Rotenone).

-

ADP Solution: 20 mM ADP, pH adjusted to 7.0.

-

This compound Stock Solution: 1 mM this compound in ethanol.

-

Apparatus: Clark-type oxygen electrode in a temperature-controlled, sealed chamber with a magnetic stirrer.

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from fresh rat liver using differential centrifugation in ice-cold isolation medium. Determine the mitochondrial protein concentration using a biuret or similar assay.

-

Electrode Calibration: Calibrate the oxygen electrode with air-saturated respiration medium (defined as 100% O₂) and a dithionite solution (0% O₂).

-

Assay Procedure: a. Add 3.0 mL of respiration medium to the chamber and allow it to equilibrate to temperature (e.g., 25°C). b. Add a known amount of isolated mitochondria (e.g., 2-3 mg of protein). Record the baseline oxygen consumption. c. Add the respiratory substrate (e.g., 10 µL of 1 M Glutamate). A slow, steady rate of oxygen consumption will be established (State 4). d. Add a known, limiting amount of ADP (e.g., 30 µL of 20 mM ADP, final concentration 200 µM). This will stimulate a rapid rate of oxygen consumption (State 3). e. Once the added ADP is fully phosphorylated to ATP, respiration will return to the slower State 4 rate. f. Add a small volume of the this compound stock solution (e.g., 3 µL of a 10⁻⁵ M solution for a final concentration of 10⁻⁸ M). Observe the stimulation of oxygen consumption to a rate equal to or greater than the State 3 rate. g. Note that after the addition of this compound, a subsequent addition of ADP will not stimulate respiration further, as the system is now fully uncoupled.

-

Calculations:

-

Respiration Rate: Calculate from the slope of the oxygen trace (in natoms of O / min / mg protein).

-

RCR: Divide the State 3 rate by the initial State 4 rate.

-

P/O Ratio: Divide the nanomoles of ADP added by the nanoatoms of oxygen consumed during State 3.

-

Classical Protocol for Measuring ATP Synthesis

Early methods to confirm that uncouplers inhibited phosphorylation often relied on measuring the incorporation of radioactive phosphate (³²P) into ATP or by enzymatic assays.

Objective: To demonstrate that this compound inhibits ADP phosphorylation.

Materials:

-

Isolated mitochondria, respiration buffer, substrate, and ADP as above.

-

³²P-labeled inorganic phosphate (³²Pi).

-

Perchloric acid (for stopping the reaction).

-

Reagents for separating organic from inorganic phosphate (e.g., isobutanol-benzene extraction method).

-

Scintillation counter.

Methodology:

-

Set up the mitochondrial incubation in the respiration buffer as described previously.

-

Add a known amount of ³²Pi to the buffer.

-

Initiate the reaction by adding substrate and ADP. Run parallel incubations with and without a concentration of this compound known to cause uncoupling (e.g., 10⁻⁷ M).

-

After a set time (e.g., 5-10 minutes), stop the reaction by adding ice-cold perchloric acid.

-

Centrifuge to remove the precipitated protein.

-

Separate the unreacted inorganic ³²Pi from the newly formed organic phosphate (ATP³²), typically by a solvent extraction method where the inorganic phosphate forms a complex that is extracted into the organic phase.

-

Measure the radioactivity of the aqueous phase (containing ATP³²) using a scintillation counter.

-

Result Interpretation: The control (no this compound) incubation will show significant incorporation of ³²P into the organic fraction, while the this compound-treated sample will show near-zero incorporation, demonstrating the inhibition of ATP synthesis.

Significance and Conclusion

The early research on Carbonyl cyanide (m-chlorophenyl)hydrazone was pivotal in substantiating Peter Mitchell's chemiosmotic theory of oxidative phosphorylation. By providing a potent and specific tool to dissipate the proton gradient, this compound allowed researchers to directly test the hypothesis that this gradient was the essential intermediate linking electron transport to ATP synthesis. The clear, quantifiable effects—stimulation of respiration and abolition of ATP production—provided compelling evidence for this model.

Today, this compound remains a cornerstone of mitochondrial research. It is widely used as a standard uncoupler to study mitochondrial membrane potential, induce mitophagy (the selective degradation of mitochondria), and investigate the cellular responses to metabolic stress.[7] The foundational studies of the 1960s not only characterized a powerful chemical tool but also helped to illuminate one of the most fundamental processes in biology: cellular energy conversion.

References

- 1. kar.kent.ac.uk [kar.kent.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. embopress.org [embopress.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Frontiers | Maternal Protein Restriction in Two Successive Generations Impairs Mitochondrial Electron Coupling in the Progeny’s Brainstem of Wistar Rats From Both Sexes [frontiersin.org]

The Uncoupler CCCP: A Technical Guide to its Effects on Mitochondrial Membrane Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a potent chemical uncoupler of oxidative phosphorylation in mitochondria.[1] As a mobile protonophore, it disrupts the mitochondrial membrane potential (ΔΨm), a critical component of cellular energy metabolism, by transporting protons across the inner mitochondrial membrane.[1] This action dissipates the proton gradient necessary for ATP synthesis, effectively uncoupling electron transport from ATP production.[2] This technical guide provides an in-depth analysis of the effects of this compound on mitochondrial membrane potential, including quantitative data, detailed experimental protocols, and an exploration of the downstream signaling pathways activated by this disruption.

Core Mechanism of Action

The primary function of this compound is to act as a proton ionophore. In its protonated form, it diffuses across the inner mitochondrial membrane into the mitochondrial matrix. There, it releases a proton, driven by the more alkaline environment of the matrix. The resulting anionic form of this compound then diffuses back across the inner membrane to the more acidic intermembrane space, where it picks up another proton, repeating the cycle. This continuous shuttling of protons dissipates the electrochemical gradient that is meticulously maintained by the electron transport chain. The collapse of this proton-motive force directly inhibits the F1Fo-ATP synthase, leading to a sharp decrease in mitochondrial ATP production.[2]

Quantitative Effects of this compound on Mitochondrial Function

The application of this compound leads to rapid and significant changes in key mitochondrial parameters. These effects are both concentration- and time-dependent and can vary across different cell types.

Dose-Dependent Effects of this compound on Mitochondrial Membrane Potential

The following table summarizes the observed effects of different concentrations of this compound on mitochondrial membrane potential in various cell lines.

| Cell Line | This compound Concentration | Effect on Mitochondrial Membrane Potential | Reference |

| MDCK | 2.5 - 10 µM | Concentration-dependent decrease in ΔΨm | [3] |

| HeLa | 0 - 60 µM | Concentration-dependent decrease in cell viability, indicative of mitochondrial dysfunction | [4] |

| Yeast | 7.5 - 30 µM | Pronounced loss of ΔΨm at 7.5 µM and complete loss at 30 µM after 6 hours | [5] |

| Rat Cortical Neurons | - | Resting ΔΨm of -139 mV, regulated between -108 mV and -158 mV | [6] |

| Liposomes (Mitochondrial Inner Membrane) | 0 - 100 nM | Concentration-dependent increase in proton leak and decrease in membrane potential (set at 160 mV) | [7] |

Time-Course of this compound-Induced Mitochondrial Depolarization

The depolarizing effect of this compound is typically rapid, often occurring within minutes of application.

| Cell Line | this compound Concentration | Time | Effect on Mitochondrial Membrane Potential | Reference | | :--- | :--- | :--- | :--- | | A10 (Vascular Smooth Muscle) | 2 µM | 20 min | Depolarized mitochondrial membrane potential |[8] | | Yeast | 15 µM | 0 - 6 hours | Gradual decline in ΔΨm, reaching complete delocalization after 6 hours |[5] |

Effects of this compound on ATP Levels and ROS Production

The uncoupling of oxidative phosphorylation by this compound has direct consequences on cellular ATP levels and the production of reactive oxygen species (ROS).

| Parameter | Cell Line | This compound Concentration | Time | Effect | Reference |

| ATP Levels | A10 | 2 µM | 5 min | No significant effect | [8][9] |

| A10 | 2 µM | 20 min | Reduced cellular ATP level | [8][9] | |

| Rhodospirillum rubrum | 30 µM | ~5 min | Rapid decrease in ATP pools | [10] | |

| ADP/ATP Ratio | A10 | 2 µM | 5 min & 20 min | Increased ADP/ATP ratio | [8][9] |

| ROS Production | U251 MG | Not specified | 6 hours | Inhibited ROS generation during glucose deprivation | [11] |

Experimental Protocols

Accurate measurement of mitochondrial membrane potential is crucial for studying the effects of this compound. The following are detailed protocols for two common fluorescent probes, JC-1 and TMRE.

Measurement of Mitochondrial Membrane Potential using JC-1

JC-1 is a ratiometric dye that exhibits potential-dependent accumulation in mitochondria.[12] In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence.[12] In cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence.[12] The ratio of red to green fluorescence provides a measure of the mitochondrial membrane potential.[12]

Materials:

-

JC-1 dye

-

This compound (positive control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

Protocol (from a peer-reviewed source[13][14][15]):

-

Cell Preparation: Culture cells to the desired confluency. For a positive control, treat a sample of cells with 10-50 µM this compound for 15-30 minutes at 37°C.

-

Staining: Prepare a fresh working solution of JC-1 in pre-warmed cell culture medium at a final concentration of 2-5 µM. Remove the existing medium from the cells and add the JC-1 staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing: After incubation, remove the staining solution and wash the cells once or twice with pre-warmed PBS.

-

Analysis: Resuspend the cells in PBS or culture medium. Analyze the cells immediately using a flow cytometer with excitation at 488 nm and emission detected in both the green (e.g., FITC channel, ~525 nm) and red (e.g., PE channel, ~590 nm) channels. Alternatively, visualize the cells under a fluorescence microscope.

-

Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.

Measurement of Mitochondrial Membrane Potential using TMRE

Tetramethylrhodamine, ethyl ester (TMRE) is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[16] A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

Materials:

-

TMRE dye

-

This compound (positive control)

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Flow cytometer, fluorescence microscope, or plate reader

Protocol (based on manufacturer's instructions and common lab practices[16][17]):

-

Cell Preparation: Culture cells to the desired confluency. For a positive control, treat a sample of cells with 10-50 µM this compound for 15-30 minutes at 37°C.

-

Staining: Prepare a fresh working solution of TMRE in pre-warmed cell culture medium at a final concentration of 20-500 nM. The optimal concentration should be determined empirically for each cell type. Remove the existing medium from the cells and add the TMRE staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.

-

Washing (Optional but Recommended): After incubation, the staining solution can be removed and replaced with fresh pre-warmed medium or PBS to reduce background fluorescence.

-

Analysis: Analyze the cells immediately using a flow cytometer (e.g., excitation at 549 nm, emission at 575 nm), a fluorescence microscope, or a fluorescence plate reader.

-

Data Interpretation: A decrease in the mean fluorescence intensity of the cell population indicates mitochondrial depolarization.

Signaling Pathways and Logical Relationships

The disruption of mitochondrial membrane potential by this compound triggers a cascade of downstream signaling events aimed at restoring cellular homeostasis or, if the damage is too severe, initiating programmed cell death.

This compound-Induced Mitophagy: The PINK1/Parkin Pathway

A critical consequence of mitochondrial depolarization is the activation of mitophagy, a selective form of autophagy that removes damaged mitochondria. This process is primarily mediated by the PINK1 and Parkin proteins.[18]

Caption: this compound-induced PINK1/Parkin pathway of mitophagy.

Cellular Stress Response to this compound

The metabolic stress induced by this compound activates broader cellular stress response pathways, including those regulated by the transcription factors Nrf2 and TFEB.

Caption: Cellular stress response pathways activated by this compound.

Experimental Workflow for Measuring Mitochondrial Membrane Potential

The following diagram illustrates a general workflow for assessing the impact of a compound like this compound on mitochondrial membrane potential using fluorescence-based assays.

References

- 1. This compound | Oxidative Phosphorylation Uncouplers: R&D Systems [rndsystems.com]

- 2. google.com [google.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial uncoupler carbonyl cyanide m‐chlorophenylhydrazone induces vasorelaxation without involving KATP channel activation in smooth muscle cells of arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comprehensive analysis of cellular metrics: From proliferation to mitochondrial membrane potential and cell death in a single sample - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: A Flow Cytometry-based Assay for Measuring Mitochondrial Membrane Potential in Cardiac Myocytes After Hypoxia/Reoxygenation [jove.com]

- 14. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe [bio-protocol.org]

- 15. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mitochondrial Membrane Potential Assay Kit (II) | Cell Signaling Technology [cellsignal.com]

- 17. m.youtube.com [m.youtube.com]

- 18. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a potent and widely utilized chemical tool in cell biology and biomedical research. It is a lipophilic weak acid that functions as a protonophore, effectively uncoupling oxidative phosphorylation from the electron transport chain in mitochondria. This action dissipates the proton motive force, leading to a rapid decrease in mitochondrial membrane potential and a subsequent halt in ATP synthesis. Due to its profound and rapid effects on mitochondrial function, this compound serves as an invaluable agent for studying a wide array of cellular processes, including apoptosis, autophagy, and calcium signaling. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and a summary of its quantitative effects on cellular parameters.

Core Chemical Properties and Mechanism of Action

This compound's primary mechanism of action lies in its ability to transport protons across the inner mitochondrial membrane, bypassing the ATP synthase complex.[1] This uncoupling of the proton gradient from ATP synthesis leads to the dissipation of the electrochemical potential across the inner mitochondrial membrane. The energy that would normally be used to generate ATP is instead released as heat.[1]

The process can be visualized as a cyclical transport of protons. In the intermembrane space, where the proton concentration is high, the anionic form of this compound picks up a proton. This neutral, protonated form can then readily diffuse across the lipid-rich inner mitochondrial membrane into the matrix, which has a lower proton concentration. Once in the matrix, it releases the proton, returning to its anionic state. This anionic form is then able to translocate back across the membrane to the intermembrane space, driven by the membrane potential, to repeat the cycle.

Quantitative Effects of this compound on Cellular Parameters

The following tables summarize the quantitative effects of this compound on various cellular parameters as reported in the scientific literature. It is important to note that these values can vary depending on the cell type, experimental conditions, and the specific assay used.

| Parameter | Cell Line | This compound Concentration | Observed Effect | Reference |

| IC50 (Growth Inhibition) | Plasmodium falciparum | Varies by strain and pfatp2 expression | Inhibition of parasite proliferation | [2] |

| Oxygen Consumption Rate (OCR) | Molt-4 (WT) | 6-8 µM | ~2-fold increase (maximum stimulation) | [3] |

| Molt-4 (ρ0) | Up to 8 µM | No significant effect | [3] | |

| Mitochondrial Membrane Potential (ΔΨm) | Various | 5-20 µM | Significant decrease (dissipation) | [4] |

| Intracellular ATP Levels | HeLa and MEF cells | 20 µM | Significant decrease, dependent on glucose concentration | [5] |

| Intracellular Calcium ([Ca2+]i) | MS/nDB neurons | 5 µM | Modulation of caffeine-induced Ca2+ transients | [6] |

| Parameter | Experimental System | This compound Concentration | Quantitative Measurement | Reference |

| Proton Leak Flux | Mitochondrial inner membrane phospholipid liposomes | 0-1 µM | Concentration-dependent increase in proton flux | [7] |

| Cell Viability | HeLa cells | 0-60 µM (24h treatment) | Concentration-dependent decrease in viability | [8] |

Key Experimental Protocols

Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on the oxygen consumption rate (OCR) of cultured cells.

Materials:

-

Seahorse XFe96 or similar instrument

-

XF Cell Culture Microplates

-

Calibrant solution

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Oligomycin (ATP synthase inhibitor)

-

This compound (uncoupler)

-

Rotenone/Antimycin A (Complex I and III inhibitors)

-

Cultured cells of interest

Procedure:

-

Cell Seeding: Seed cells in an XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Hydration of Sensor Cartridge: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Preparation of Assay Medium: Warm the assay medium to 37°C and adjust the pH to 7.4.

-

Cell Preparation: Remove the growth medium from the cells and wash with the pre-warmed assay medium. Add the final volume of assay medium to each well and incubate at 37°C in a non-CO2 incubator for 1 hour.

-

Loading of Injection Ports: Load the injection ports of the sensor cartridge with oligomycin, this compound, and a mixture of rotenone and antimycin A at the desired final concentrations.

-

Seahorse Assay: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure baseline OCR, followed by sequential injections of the inhibitors and this compound.

-

Data Analysis: Analyze the resulting OCR data to determine parameters such as basal respiration, ATP-linked respiration, maximal respiration (induced by this compound), and non-mitochondrial respiration.

Assessment of Mitochondrial Membrane Potential using JC-1 Staining

This protocol describes the use of the cationic dye JC-1 to assess changes in mitochondrial membrane potential following this compound treatment. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. Upon depolarization of the mitochondrial membrane, JC-1 remains in its monomeric form and fluoresces green.

Materials:

-

JC-1 dye

-

This compound

-

Cultured cells

-

Fluorescence microscope or flow cytometer

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

Procedure:

-

Cell Culture: Culture cells to the desired confluency in a suitable format (e.g., chamber slides for microscopy or multi-well plates for flow cytometry).

-

This compound Treatment: Treat the cells with the desired concentration of this compound for the appropriate duration. Include a vehicle control (e.g., DMSO).

-

JC-1 Staining:

-

Prepare the JC-1 staining solution according to the manufacturer's instructions (typically 1-10 µM in cell culture medium).

-

Remove the this compound-containing medium and wash the cells with PBS.

-

Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes, protected from light.

-

-

Washing: Remove the staining solution and wash the cells with PBS.

-

Imaging or Flow Cytometry:

-

Microscopy: Image the cells using a fluorescence microscope with appropriate filters to detect both red (J-aggregates) and green (J-monomers) fluorescence.

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, measuring the fluorescence intensity in both the green and red channels.

-

-

Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates a depolarization of the mitochondrial membrane potential.[4]

Quantification of Intracellular ATP Levels

This protocol outlines a common method for measuring intracellular ATP levels using a luciferase-based assay after treating cells with this compound.

Materials:

-

Cultured cells

-

This compound

-

ATP releasing agent (e.g., detergent-based lysis buffer)

-

Luciferin-luciferase reagent

-

Luminometer

-

White opaque microplate

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white opaque microplate and treat with this compound at the desired concentration and for the specified time. Include appropriate controls.

-

Cell Lysis: Add an ATP releasing agent to each well to lyse the cells and release intracellular ATP.[9] Incubate for a short period (e.g., 5 minutes) at room temperature.

-

Luciferase Reaction: Add the luciferin-luciferase reagent to each well. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin in the presence of ATP, producing light.[9]

-

Luminescence Measurement: Immediately measure the luminescence signal using a luminometer.[9]

-

Data Analysis: The intensity of the light produced is directly proportional to the ATP concentration. Normalize the ATP levels to the number of cells or total protein content in each well.

Visualizations of this compound's Impact

Signaling Pathway of this compound-Induced Mitochondrial Depolarization

References

- 1. m.youtube.com [m.youtube.com]

- 2. PfATP2 is a flippase on the Plasmodium falciparum surface that is important for growth and influences parasite sensitivity to antiplasmodial compounds | PLOS Pathogens [journals.plos.org]

- 3. Oxygen Consumption Rates and Oxygen Concentration in Molt-4 Cells and Their mtDNA Depleted (ρ0) Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

The Role of CCCP in Inducing Mitophagy in Mammalian Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) to induce and study mitophagy in mammalian cells. This compound is a potent mitochondrial uncoupler that disrupts the mitochondrial membrane potential, initiating a key signaling cascade for the selective removal of damaged mitochondria. This process, known as mitophagy, is crucial for cellular homeostasis, and its dysregulation is implicated in a variety of human diseases, including neurodegenerative disorders and cancer.

Core Signaling Pathway: The PINK1/Parkin-Dependent Mitophagy Cascade

The most well-characterized pathway for this compound-induced mitophagy involves the serine/threonine kinase PINK1 and the E3 ubiquitin ligase Parkin. Under homeostatic conditions, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial depolarization by this compound, this import process is inhibited, leading to the accumulation and activation of PINK1 on the outer mitochondrial membrane (OMM).

Activated PINK1 phosphorylates ubiquitin molecules on the OMM, creating a signal for the recruitment of cytosolic Parkin. Once recruited, Parkin is also activated by PINK1-mediated phosphorylation. Activated Parkin then ubiquitinates a broad range of OMM proteins, leading to the formation of ubiquitin chains that act as a scaffold for autophagy receptors such as NDP52 and Optineurin. These receptors, in turn, recruit the core autophagy machinery, including LC3-positive phagophores, which engulf the damaged mitochondrion to form a mitophagosome. The mitophagosome then fuses with a lysosome for the degradation and recycling of its contents.

Caption: this compound-induced PINK1/Parkin-mediated mitophagy signaling pathway.

Quantitative Data on this compound-Induced Mitophagy

The efficacy of this compound in inducing mitophagy is dependent on its concentration and the duration of treatment, which can vary between different cell types. The following tables summarize key quantitative data from studies on this compound-induced mitophagy.

Table 1: this compound Concentration and Treatment Duration for Mitophagy Induction

| Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Reference |

| HeLa | 10 µM | 1-4 hours | Parkin recruitment to mitochondria | [1] |

| SH-SY5Y | 10 µM | 24 hours | Mitophagy induction | [2] |

| Mouse Embryonic Fibroblasts (MEFs) | 10 µM | 8-24 hours | Mitochondrial aggregation and clearance | |

| A549 | 25 µM | 2 hours | Mitolysosome formation |

Table 2: Quantitative Assessment of Mitophagy Events

| Parameter | Cell Line | This compound Treatment | Fold Change/Percentage | Reference |

| Parkin-positive Mitochondria | Mfn1/2 DKO MEFs | - | 86.20 ± 3.95% | [3] |

| Mitochondrial Clearance | HeLa | 10 µM this compound for 48h | ~90% of cells with few or no mitochondria | [3] |

| LC3-II/LC3-I Ratio | A549 | 25 µM this compound for 24h | Significant increase | [4] |

| Mitophagy Flux (MTDR fluorescence decrease) | SH-SY5Y | Low-dose this compound | ~20% decrease | [2] |

Experimental Workflow for Studying this compound-Induced Mitophagy

A typical workflow for investigating this compound-induced mitophagy involves several key experimental stages, from cell culture and treatment to data acquisition and analysis.

Caption: A typical experimental workflow for studying this compound-induced mitophagy.

Detailed Experimental Protocols

Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM

This protocol describes the use of Tetramethylrhodamine, Methyl Ester (TMRM), a cell-permeant fluorescent dye that accumulates in active mitochondria with intact membrane potentials.

Materials:

-

Live cells cultured on glass-bottom dishes or microplates

-

Complete cell culture medium

-

TMRM stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filters (e.g., TRITC)

Procedure:

-

Prepare a fresh TMRM staining solution in complete medium at a final concentration of 20-100 nM.

-

Remove the culture medium from the live cells.

-

Add the TMRM staining solution to the cells.

-

Incubate for 20-30 minutes at 37°C in a CO2 incubator.

-

Wash the cells three times with pre-warmed PBS or complete medium.

-

Image the cells immediately using a fluorescence microscope. Healthy cells with polarized mitochondria will exhibit bright red fluorescence.

-

To induce depolarization, add this compound (e.g., 10 µM) to the cells during or after TMRM staining and acquire time-lapse images to observe the decrease in TMRM fluorescence.

Immunofluorescence Staining for Parkin Recruitment

This protocol allows for the visualization of Parkin translocation from the cytosol to the mitochondria upon this compound treatment.

Materials:

-

Cells grown on coverslips

-

This compound

-

Paraformaldehyde (PFA), 4% in PBS

-

Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

-

Primary antibody against Parkin (e.g., rabbit anti-Parkin)

-

Primary antibody against a mitochondrial marker (e.g., mouse anti-TOM20)

-

Fluorescently labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 488, anti-mouse Alexa Fluor 594)

-

DAPI for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound (e.g., 10 µM) for the desired time (e.g., 1-4 hours) to induce Parkin recruitment. Include an untreated control.

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash three times with PBS.

-

Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies (anti-Parkin and anti-TOM20) diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Incubate with fluorescently labeled secondary antibodies and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS containing 0.1% Tween-20.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Image the cells using a fluorescence or confocal microscope. Co-localization of Parkin (green) with mitochondria (red) indicates recruitment.

Western Blotting for Mitophagy Markers (LC3 and p62)

This protocol is used to quantify the levels of key autophagy-related proteins that are altered during mitophagy. An increase in the lipidated form of LC3 (LC3-II) and a decrease in the autophagy substrate p62/SQSTM1 are indicative of autophagic flux.

Materials:

-

Cell lysates from control and this compound-treated cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against LC3, p62, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired duration.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE. Use a lower acrylamide percentage gel (e.g., 15%) for better resolution of LC3-I and LC3-II.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-LC3, anti-p62, and anti-loading control) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control. Calculate the LC3-II/LC3-I ratio and the relative p62 levels.

This guide provides a foundational understanding and practical protocols for utilizing this compound as a tool to investigate mitophagy in mammalian cells. For specific applications, further optimization of concentrations, incubation times, and antibodies may be necessary.

References

An In-Depth Technical Guide to the Core Principles of Mitochondrial Uncouplers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles of mitochondrial uncouplers, molecules that disconnect substrate oxidation from ATP synthesis. We will delve into their mechanism of action, the key signaling pathways they influence, and the experimental protocols used to characterize their effects. This document is intended to serve as a technical resource for professionals engaged in research and development in this field.

The Core Mechanism: Disrupting the Chemiosmotic Coupling

Mitochondria are the primary sites of cellular respiration, a process that couples the oxidation of nutrients to the synthesis of ATP. This coupling is achieved through the generation of a proton-motive force across the inner mitochondrial membrane (IMM).

The electron transport chain (ETC) pumps protons (H+) from the mitochondrial matrix into the intermembrane space, creating a significant electrochemical gradient. This gradient, composed of both a pH difference and an electrical potential (the mitochondrial membrane potential, ΔΨm), stores potential energy. The F₀F₁-ATP synthase complex utilizes the energy of this gradient by allowing protons to flow back into the matrix, driving the phosphorylation of ADP to ATP.[1]

Mitochondrial uncouplers are molecules that disrupt this tightly controlled process. They are typically lipophilic weak acids that function as protonophores, shuttling protons across the IMM independently of ATP synthase.[2][3] This action dissipates the proton gradient, effectively "uncoupling" the flow of electrons and oxygen consumption from ATP production.[4] The energy stored in the gradient is not captured as ATP but is instead released as heat, a process known as thermogenesis.[5][6]

Consequently, in the presence of an uncoupler, the ETC works at an accelerated rate to try and maintain the proton gradient, leading to a significant increase in oxygen consumption.[4]

Caption: Mechanism of a chemical mitochondrial uncoupler.

Classification of Mitochondrial Uncouplers

Mitochondrial uncouplers can be broadly divided into two categories: endogenous proteins and synthetic chemical compounds.

Endogenous Uncoupling Proteins (UCPs)

UCPs are a family of proteins located in the inner mitochondrial membrane that regulate the proton leak.[7]

-

UCP1 (Thermogenin): Primarily found in brown adipose tissue (BAT), UCP1 is the key mediator of non-shivering thermogenesis, a process vital for maintaining body temperature in newborns and hibernating animals.[5][6] Its activity is regulated by free fatty acids (activators) and purine nucleotides (inhibitors).[8]

-

UCP2 and UCP3: These homologs are expressed in a wider range of tissues. While they are not considered primary mediators of whole-body thermogenesis, they are implicated in protecting against oxidative stress by mildly reducing the mitochondrial membrane potential, thereby decreasing the production of reactive oxygen species (ROS).[1]

-

UCP4 and UCP5: These are predominantly expressed in the brain and their precise physiological roles are still under investigation, though they are thought to be involved in neuronal function and protection.[7][9]

Chemical Uncouplers

These are synthetic small molecules that act as protonophores.

-

Classical Uncouplers: 2,4-dinitrophenol (DNP) is the archetypal chemical uncoupler. It was used as a weight-loss drug in the 1930s but was withdrawn due to its narrow therapeutic index and severe toxicity.[2][10] Other classical examples widely used in research include Carbonyl cyanide p-trifluoro-methoxyphenyl hydrazone (FCCP) and carbonylcyanide-3-chlorophenylhydrazone (CCCP).[3]

-

Next-Generation Uncouplers: Research has focused on developing uncouplers with a wider therapeutic window and improved safety profiles. An example is BAM15, which has been shown to uncouple mitochondria without inhibiting the respiratory chain at higher concentrations, a common failing of classical uncouplers.[4][11]

Data Presentation: Properties of Common Uncouplers

The following table summarizes the characteristics of several widely studied mitochondrial uncouplers.

| Uncoupler | Class | Typical In Vitro Concentration | Key Characteristics & Notes |

| 2,4-Dinitrophenol (DNP) | Chemical Protonophore | 10 - 100 µM | The classical uncoupler; historically used for weight loss but has a very narrow therapeutic window and high toxicity.[2][10] |

| FCCP | Chemical Protonophore | 0.1 - 5 µM | Potent uncoupler widely used in research to determine maximal mitochondrial respiration.[3] Can inhibit respiration at higher concentrations. |

| This compound | Chemical Protonophore | 0.1 - 10 µM | Similar to FCCP, a potent protonophore used for in vitro studies.[3] Also exhibits inhibitory effects at higher doses. |

| BAM15 | Chemical Protonophore | 1 - 10 µM | A novel uncoupler that does not inhibit the ETC, offering a wider experimental and potential therapeutic window.[4][11] |

| Niclosamide | Anthelmintic Drug | 0.1 - 2 µM | An FDA-approved drug later identified as a potent mitochondrial uncoupler.[12] |

| UCP1 (Endogenous) | Uncoupling Protein | N/A | Activated by free fatty acids. Primarily responsible for non-shivering thermogenesis in brown adipose tissue.[5][8] |

Cellular Signaling and Downstream Effects

Mitochondrial uncoupling triggers a cascade of cellular responses beyond the immediate bioenergetic changes.

-

AMPK Activation: The decrease in ATP synthesis leads to an increased AMP:ATP ratio. This is a potent activator of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism.[10] Activated AMPK shifts cellular processes from energy consumption (anabolism) to energy production (catabolism), for instance by promoting fatty acid oxidation.[10]

-

Reactive Oxygen Species (ROS) Modulation: The relationship between uncoupling and ROS is complex. Mild uncoupling is generally considered to decrease ROS production.[10] By lowering the mitochondrial membrane potential, it reduces the driving force for electrons to leak from the ETC and form superoxide.[12] However, excessive uncoupling caused by high concentrations of chemical uncouplers can damage the ETC and lead to a surge in ROS production.[12]

-

Autophagy and Mitophagy: Uncoupling can induce autophagy, the cellular process for degrading and recycling damaged components.[3][8] Specifically, it can trigger mitophagy, the selective removal of dysfunctional mitochondria, which is a crucial quality control mechanism.[8]

Caption: Key signaling pathways affected by mitochondrial uncoupling.

Experimental Protocols

Characterizing the activity of mitochondrial uncouplers requires specific and robust experimental assays.

Measurement of Oxygen Consumption Rate (OCR)

This is the most direct method to assess uncoupler activity. High-resolution respirometry or extracellular flux analyzers are used to monitor the rate at which cells or isolated mitochondria consume oxygen.

-

Objective: To measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Apparatus: Seahorse XF Analyzer (Agilent) or Oroboros Oxygraph-2k.

-

Methodology (for adherent cells):

-

Cell Seeding: Plate cells on a Seahorse XF cell culture microplate and allow them to reach the desired confluency.

-

Assay Preparation: One hour before the assay, replace the growth medium with a weakly buffered assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine). Incubate the cells at 37°C in a non-CO₂ incubator.

-

Compound Loading: Load the injector ports of the sensor cartridge with sequential compounds:

-

Port A: Test uncoupler (at various concentrations) or vehicle control.

-

Port B: Oligomycin (ATP synthase inhibitor, typically 1-2 µM). This injection reveals the proportion of respiration linked to ATP synthesis.

-

Port C: FCCP (a potent uncoupler, typically 0.5-2 µM). This injection collapses the proton gradient and drives the ETC to its maximum rate, revealing the maximal respiratory capacity.

-

Port D: Rotenone/Antimycin A (Complex I and III inhibitors, typically 0.5 µM each). This combination shuts down mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

-

-

Assay Execution: Place the plate in the analyzer and run the pre-programmed protocol. The instrument will measure OCR in real-time before and after each injection.[13]

-

-

Data Interpretation: The test uncoupler's efficacy is determined by its ability to increase OCR. A true uncoupler will stimulate respiration even after the addition of oligomycin.[13]

Caption: Experimental workflow for assessing mitochondrial uncoupler activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This assay quantifies the effect of an uncoupler on the electrochemical gradient.

-

Objective: To measure the change in ΔΨm upon treatment with an uncoupler.

-

Reagents: Cationic, lipophilic fluorescent dyes that accumulate in the mitochondrial matrix in a potential-dependent manner. Common choices include Tetramethylrhodamine (TMRM), Tetramethylrhodamine, ethyl ester (TMRE), or JC-1.[14]

-

Methodology (using TMRM and fluorescence microscopy):

-

Cell Culture: Grow cells on a glass-bottom imaging dish.

-

Dye Loading: Incubate cells with a low, non-quenching concentration of TMRM (e.g., 25-50 nM) in imaging buffer for 20-30 minutes at 37°C.

-

Imaging: Mount the dish on a fluorescence microscope equipped with an environmental chamber (37°C, 5% CO₂).

-

Baseline Measurement: Acquire a series of baseline images to establish the initial mitochondrial fluorescence intensity.

-

Compound Addition: Add the test uncoupler to the dish and continue acquiring images over time. As a positive control, add a saturating dose of FCCP at the end of the experiment to achieve maximal depolarization.

-

Analysis: Quantify the mean fluorescence intensity within mitochondrial regions of interest (ROIs) over time. A decrease in fluorescence intensity indicates mitochondrial depolarization, consistent with uncoupling activity.[15]

-

Conclusion: Therapeutic Potential and Future Directions

Mitochondrial uncouplers represent a unique therapeutic strategy for a range of metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[2][10] By increasing energy expenditure, they can help reverse the energy surplus that underlies these conditions. Furthermore, their ability to reduce oxidative stress suggests potential applications in neurodegenerative diseases and aging.[16]

However, the primary challenge remains the narrow therapeutic window of classical uncouplers.[2] The future of this field lies in the development of novel uncouplers with improved safety profiles. Strategies include designing tissue-specific agents (e.g., liver-targeted uncouplers) or molecules with self-limiting properties to prevent excessive, systemic uncoupling.[10] Rigorous characterization using the principles and protocols outlined in this guide is essential to identify and validate the next generation of mitochondrial modulators for clinical use.

References

- 1. The on/off switches of the mitochondrial uncoupling proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Uncoupler - Wikipedia [en.wikipedia.org]

- 5. Mitochondrion - Wikipedia [en.wikipedia.org]

- 6. Cellular respiration - Wikipedia [en.wikipedia.org]

- 7. Uncoupling protein - Wikipedia [en.wikipedia.org]

- 8. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Therapeutic potential of mitochondrial uncouplers for the treatment of metabolic associated fatty liver disease and NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Diverse actions of 15 structurally unrelated mitochondrial uncouplers in cells and mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. High-Throughput Assay for Modulators of Mitochondrial Membrane Potential Identifies a Novel Compound With Beneficial Effects on db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Exploring the therapeutic potential of mitochondrial uncouplers in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncoupling Effect of CCCP on Cellular ATP Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) is a potent chemical uncoupler of oxidative phosphorylation in mitochondria. By acting as a protonophore, it disrupts the mitochondrial membrane potential, a critical component of cellular energy production. This guide provides a comprehensive technical overview of the impact of this compound on cellular ATP synthesis, detailing its mechanism of action, the resultant effects on mitochondrial function, and the downstream signaling consequences. This document is intended to serve as a resource for researchers in cellular biology, toxicology, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into mitochondrial dynamics and cellular bioenergetics.

Introduction

Mitochondria are the primary sites of ATP synthesis in most eukaryotic cells, a process driven by the electrochemical gradient across the inner mitochondrial membrane. This gradient, known as the mitochondrial membrane potential (ΔΨm), is established by the electron transport chain (ETC). The potential energy stored in this gradient is utilized by ATP synthase to produce ATP from ADP and inorganic phosphate.

This compound is a lipophilic weak acid that can readily diffuse across the mitochondrial inner membrane.[1][2] In the intermembrane space, where the proton concentration is high, it becomes protonated. This protonated form then diffuses across the inner membrane into the matrix, where it releases the proton, effectively short-circuiting the proton gradient.[3] This uncoupling of the ETC from ATP synthesis leads to a rapid decrease in cellular ATP levels and an increase in oxygen consumption as the ETC works to re-establish the proton gradient.[4]

Mechanism of Action